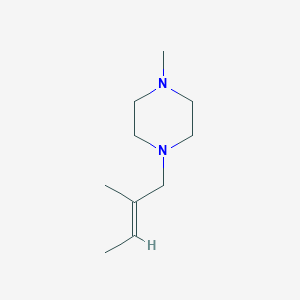
N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide (DMXAA) is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA has been shown to have anti-tumor effects in vitro and in vivo, and has been investigated as a potential treatment for a variety of cancer types.
Mecanismo De Acción
N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide is believed to exert its anti-tumor effects through the activation of the STING (Stimulator of Interferon Genes) pathway, which leads to the production of interferons and other cytokines that promote an anti-tumor immune response. N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide has also been shown to inhibit the formation of new blood vessels, which can limit the growth and spread of tumors.
Biochemical and physiological effects:
N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide has been shown to have a variety of biochemical and physiological effects, including the activation of immune cells, the inhibition of blood vessel formation, and the induction of tumor cell death. N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide has several advantages for use in lab experiments, including its well-defined mechanism of action and its ability to induce tumor cell death through multiple pathways. However, N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide has some limitations, including its relatively low solubility and potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide, including the development of more efficient synthesis methods, the investigation of its effects on different cancer types, and the development of combination therapies that incorporate N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide with other anti-tumor agents. Additionally, further research is needed to better understand the mechanisms underlying N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide's anti-tumor effects, and to identify potential biomarkers that may predict response to treatment.
Métodos De Síntesis
N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide can be synthesized through a multi-step process involving the reaction of 2,3-dimethylquinoxaline with various reagents, including morpholine and carbonyl compounds. The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide has been optimized over time, and several methods have been developed to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide has been extensively studied for its anti-tumor effects, and has shown promise in preclinical studies as a potential treatment for a variety of cancer types. N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide has been shown to induce tumor cell death through a variety of mechanisms, including the activation of immune cells and the inhibition of blood vessel formation.
Propiedades
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10-11(2)17-14-9-12(3-4-13(14)16-10)18-15(20)19-5-7-21-8-6-19/h3-4,9H,5-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMXBNUYZVHCFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807545 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5794877.png)


![5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole](/img/structure/B5794894.png)




![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5794930.png)



![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B5794971.png)